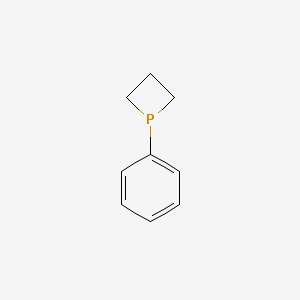![molecular formula C8H10N2 B13323333 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole](/img/structure/B13323333.png)
1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bicyclo[111]pentan-1-yl)-1H-pyrazole is a compound that features a unique bicyclo[111]pentane structure fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bicyclo[111]pentan-1-yl)-1H-pyrazole typically involves the construction of the bicyclo[11One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . Another approach involves the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes using donor/acceptor diazo compounds catalyzed by chiral dirhodium complexes .
Industrial Production Methods: Industrial production methods for this compound are still under development, with research focusing on scalable and efficient synthetic routes. The use of Grignard reagents and other organometallic methods has shown promise in producing bicyclo[1.1.1]pentane derivatives on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the pyrazole ring to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and organometallic reagents are commonly employed for substitution reactions.
Major Products: The major products formed from these reactions include substituted pyrazoles, ketones, alcohols, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying the effects of strain in bicyclic systems.
Industry: It is used in the development of new materials, such as molecular rods and sensors.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole involves its interaction with molecular targets through its pyrazole ring. The bicyclo[1.1.1]pentane core provides a rigid and strained framework that can influence the compound’s binding affinity and specificity. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological targets .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: A highly strained carbocycle used as a bioisostere in drug design.
Bicyclo[1.1.1]pentylamine: A derivative used in the synthesis of antibacterial agents and other pharmaceuticals.
Bicyclo[1.1.1]pentane-derived azides: Used in click chemistry applications.
Uniqueness: 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole stands out due to its combination of a strained bicyclic system and a heterocyclic pyrazole ring. This unique structure imparts distinct physicochemical properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H10N2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)pyrazole |
InChI |
InChI=1S/C8H10N2/c1-2-9-10(3-1)8-4-7(5-8)6-8/h1-3,7H,4-6H2 |
InChI Key |
NYUHAXLNNVJOCD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)N3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


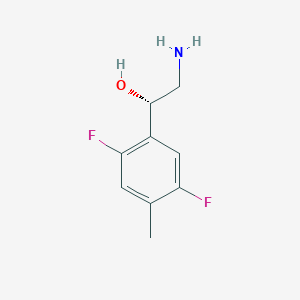
![N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine](/img/structure/B13323255.png)
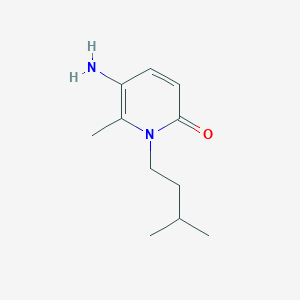
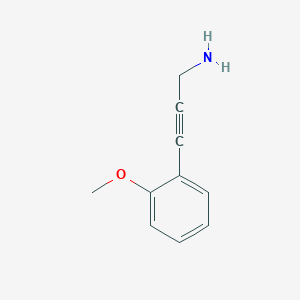
![Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13323271.png)
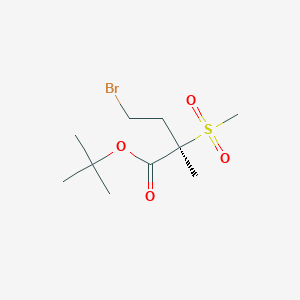
![1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13323284.png)
amine](/img/structure/B13323297.png)
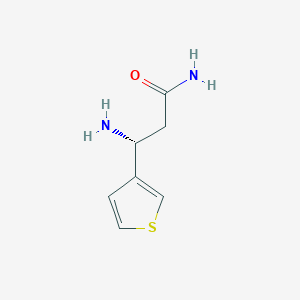
![2-(6-Oxaspiro[4.5]decan-9-YL)ethan-1-OL](/img/structure/B13323303.png)

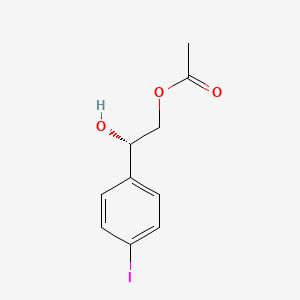
![1-Ethyl-3-(6-(2-methoxyphenyl)benzo[d]thiazol-2-yl)urea](/img/structure/B13323321.png)
